(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone
Description
The compound (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone is a pyrrolidine-based methanone derivative featuring two key substituents:
- A benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group attached to the pyrrolidine ring at position 3.
- A 3-fluoro-4-methoxyphenyl group linked via a methanone carbonyl.
This structure combines a rigid aromatic system (benzodioxole) with a fluorine atom and methoxy group, which are known to influence lipophilicity, metabolic stability, and target binding . While direct pharmacological data for this compound are unavailable in the provided evidence, analogs with benzodioxole and fluorinated aryl groups have shown relevance in medicinal chemistry, including anticonvulsant and imaging applications .
Properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4/c1-23-16-4-3-13(8-15(16)20)19(22)21-7-6-14(10-21)12-2-5-17-18(9-12)25-11-24-17/h2-5,8-9,14H,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCXBYOMXXVUHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl moiety. This can be achieved through a series of reactions including nitration, reduction, and cyclization. The pyrrolidin-1-yl and 3-fluoro-4-methoxyphenyl groups are then introduced through further chemical reactions, often involving reagents like fluorinating agents and methoxylation reagents.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimizing these synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies.
Medicine: : Potential therapeutic applications, such as in the development of new drugs.
Industry: : Use in the manufacture of advanced materials or as an intermediate in chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it might bind to certain receptors or enzymes, leading to a cascade of biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural motifs with the target molecule:
Functional Group Impact
- Fluorine vs. Hydroxyl Groups : Fluorine in the target compound likely improves metabolic stability and membrane permeability compared to hydroxylated analogs (e.g., ) .
- Pyrrolidine vs. Piperazine/Prop-en-one : The pyrrolidine core in the target compound may offer conformational flexibility, whereas rigid backbones (e.g., prop-en-one in ) could restrict binding modes .
- Methoxy vs. tert-Butyl : The 4-methoxy group in the target compound balances hydrophobicity and hydrogen-bonding capacity, unlike bulkier tert-butyl groups () .
Research Findings and Methodological Considerations
Similarity Assessment Methods
Biological Activity
The compound (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone, often referred to as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 304.35 g/mol. The structure features a pyrrolidine ring substituted with a benzo[d][1,3]dioxole moiety and a fluoro-methoxyphenyl group, which may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, notably:
- Monoamine Oxidase Inhibition : Compounds containing the benzo[d][1,3]dioxole structure have shown selective inhibition of human monoamine oxidase (hMAO) enzymes. For instance, studies have demonstrated that methoxy-substituted chalcones can act as reversible inhibitors of hMAO-B, suggesting that similar structural motifs may confer comparable inhibitory effects on hMAO-A and hMAO-B .
- Antioxidant Properties : The presence of the dioxole ring is associated with free radical scavenging capabilities. Compounds derived from cinnamic acid analogs have been evaluated for their antioxidant activity, indicating potential neuroprotective effects .
The biological mechanisms through which this compound may exert its effects include:
- Inhibition of Enzymatic Activity : The compound likely interacts with key enzymes such as monoamine oxidases, which are crucial in the metabolism of neurotransmitters. Inhibition of these enzymes can lead to increased levels of serotonin and dopamine in the brain, thereby influencing mood and behavior.
- Binding Affinity Studies : Molecular docking studies suggest that the compound may bind effectively to the active sites of target enzymes, demonstrating a strong interaction profile that could enhance its efficacy as an inhibitor .
Case Studies
-
In Vitro Studies on MAO Inhibition :
A study evaluated several methoxylated chalcones for their inhibitory activity against hMAO-A and hMAO-B. Results indicated that certain derivatives exhibited low micromolar IC50 values, highlighting their potential as therapeutic agents in treating mood disorders . -
Antioxidant Activity Assessment :
Research on related compounds showed significant antioxidant activity through DPPH radical scavenging assays. This suggests that the inclusion of the benzo[d][1,3]dioxole moiety may enhance the compound's ability to mitigate oxidative stress in neuronal cells .
Data Table: Biological Activity Summary
Q & A
Q. Optimization Tips :
- Stoichiometry : Use a 1:1.2 molar ratio of pyrrolidine derivative to acyl chloride to ensure complete reaction.
- Solvent Polarity : Higher polarity solvents (e.g., DCM) improve reaction rates but may require longer drying times with Na₂SO₄ .
- Temperature : Elevated temperatures (40–50°C) can reduce reaction time but risk side reactions like over-substitution .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer:
Key techniques include:
NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the benzodioxole (δ 6.8–7.1 ppm), pyrrolidine (δ 2.5–3.5 ppm), and methoxy/fluoro-substituted aryl groups (δ 3.8 ppm for OCH₃; δ 7.2–7.5 ppm for fluorophenyl) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrrolidine and aryl regions .
Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 384.14 (calculated for C₂₁H₂₀FNO₄) .
X-ray Crystallography : For unambiguous confirmation, grow crystals in ethyl acetate/hexane and analyze the dihedral angles between the benzodioxole and fluorophenyl groups .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Storage : Store in a cool, dry place (<25°C) away from light. Use amber glass containers to prevent photodegradation .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., TEA, DCM) .
- First Aid : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse for 15 minutes and seek medical attention .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
Answer:
Modify Substituents :
- Replace the 3-fluoro group with Cl, Br, or CF₃ to assess electronic effects on target binding .
- Vary the methoxy group position (e.g., 2- or 4-methoxy) to study steric influences .
Biological Assays :
- Test anticonvulsant activity using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, as done for structurally related benzodioxole-pyrrolidine derivatives .
- Evaluate kinase inhibition (e.g., CDK5, GSK-3β) via ATP-competitive ELISA assays .
Q. Example SAR Table :
| Modification | Biological Activity (IC₅₀) | Key Finding |
|---|---|---|
| 3-Fluoro, 4-methoxy | 12 µM (CDK5) | Baseline activity |
| 3-CF₃, 4-methoxy | 8 µM (CDK5) | Enhanced lipophilicity |
| 3-Fluoro, 2-methoxy | 25 µM (CDK5) | Steric hindrance reduces binding |
Advanced: How can computational methods predict the compound’s electronic properties and solvent interactions?
Answer:
Density Functional Theory (DFT) :
- Optimize geometry at the B3LYP/6-31G(d) level to calculate ground-state dipole moments. Compare with experimental values from solvatochromic shifts in solvents like toluene (nonpolar) vs. DMSO (polar) .
Molecular Dynamics (MD) Simulations :
- Simulate solvation shells in water and ethanol to predict solubility. Higher solvation free energy in ethanol correlates with experimental miscibility .
Docking Studies :
- Use AutoDock Vina to model interactions with neurological targets (e.g., NMDA receptors). The fluorophenyl group shows strong π-π stacking with Phe114 .
Advanced: How should researchers resolve contradictions in experimental data, such as inconsistent bioassay results?
Answer:
Identify Variables :
- Sample Degradation : Monitor purity via HPLC before assays. Degradation products (e.g., hydrolyzed ketone) may interfere with bioactivity .
- Solvent Artifacts : Ensure residual solvents (e.g., DMSO) are removed, as they can modulate assay outcomes .
Statistical Validation :
- Use triplicate measurements and ANOVA to assess significance. For example, ±15% variation in IC₅₀ values may indicate assay sensitivity .
Cross-Validation :
- Compare results with structurally validated analogs (e.g., benzodioxole-piperidine derivatives) to isolate substituent-specific effects .
Advanced: What strategies improve yield and scalability for multi-step syntheses involving this compound?
Answer:
Intermediate Stabilization :
- Protect the pyrrolidine nitrogen with Boc groups during benzodioxole coupling to prevent side reactions .
Catalysis :
- Use Pd/C or Ni catalysts for hydrogenolysis steps (e.g., debenzylation) to reduce reaction time by 50% .
Process Analytical Technology (PAT) :
- Implement inline FTIR to monitor acyl chloride consumption and optimize reaction quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
